molecular formula C14H8N4O4S3 B428105 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole

2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole

Katalognummer: B428105
Molekulargewicht: 392.4g/mol
InChI-Schlüssel: CLKZBXRSMYGAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with two 4-nitrophenylsulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 4-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Reduction: The major product would be 2,5-Bis({4-aminophenyl}sulfanyl)-1,3,4-thiadiazole.

    Substitution: Depending on the nucleophile, various substituted thiadiazoles can be obtained.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The nitro groups may also play a role in generating reactive oxygen species, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Bis(phenylsulfanyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-methylphenylsulfanyl)-1,3,4-thiadiazole

Uniqueness

2,5-Bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of nitro groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The nitro groups can be reduced to amino groups, providing a versatile handle for further functionalization.

Eigenschaften

Molekularformel

C14H8N4O4S3

Molekulargewicht

392.4g/mol

IUPAC-Name

2,5-bis[(4-nitrophenyl)sulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C14H8N4O4S3/c19-17(20)9-1-5-11(6-2-9)23-13-15-16-14(25-13)24-12-7-3-10(4-8-12)18(21)22/h1-8H

InChI-Schlüssel

CLKZBXRSMYGAHL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NN=C(S2)SC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.